1-Methoxy-2-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJMWUXVOTGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395-48-2 | |
| Record name | 395-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Positional Isomers
The position of substituents significantly impacts physicochemical and reactivity profiles:
Key Findings :
- Electronic Effects : The meta and para isomers exhibit reduced steric hindrance compared to the ortho-substituted parent compound, enabling broader applicability in nucleophilic aromatic substitutions .
- Reactivity : Ortho-substituted derivatives (e.g., 1-Methoxy-2-(trifluoromethyl)benzene) show restricted rotation of the –CF₃ group, influencing reaction kinetics in cross-coupling reactions .
Substituent Variations
Replacing –CF₃ or –OCH₃ with other groups alters reactivity and applications:
Key Findings :
- Lipophilicity : Perfluoropropyl substituents (e.g., –C(CF₃)₂F) increase hydrophobicity, making such compounds suitable for materials science .
- Halogen Interactions : Chloro/fluoro derivatives exhibit stronger intermolecular interactions, enhancing stability in agrochemical formulations .
Functional Group Replacements
Modifying functional groups diversifies applications:
Key Findings :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-Methoxy-2-(trifluoromethyl)benzene, and what are their mechanistic considerations?
- Methodological Answer : A common approach involves electrophilic aromatic substitution, where methoxy and trifluoromethyl groups are introduced sequentially. For example, bromination of 2-(trifluoromethyl)benzene derivatives followed by methoxylation via nucleophilic substitution (e.g., using NaOCH₃) can yield the target compound. Alternatively, Friedel-Crafts alkylation with methyl triflate and subsequent functionalization may be employed. Reaction conditions (e.g., catalysts like AlCl₃, temperature control) are critical for regioselectivity and avoiding over-substitution .
Q. How can NMR spectroscopy be optimized to confirm the structure of 1-Methoxy-2-(trifluoromethyl)benzene?
- Methodological Answer : ¹H NMR analysis typically reveals a singlet for the methoxy group (-OCH₃) at δ ~3.8–4.0 ppm, while the trifluoromethyl (-CF₃) group appears as a quartet in ¹³C NMR due to coupling with fluorine (¹J₃C-F ≈ 270–300 Hz). Aromatic protons adjacent to electron-withdrawing groups (e.g., -CF₃) show deshielding, with splitting patterns dependent on substituent positions. Comparing experimental spectra with reference data for ortho-substituted benzene derivatives (e.g., 1-Methoxy-2-(Phenylethenyl)-benzene) can validate assignments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physical properties (e.g., boiling points, solubility) of 1-Methoxy-2-(trifluoromethyl)benzene across studies?
- Methodological Answer : Discrepancies may arise from impurities or isomerization during synthesis. Purification via fractional distillation or preparative HPLC, coupled with GC-MS validation, ensures sample integrity. Critical constants (e.g., critical temperature/pressure) for structurally similar compounds (e.g., fluorinated toluenes) in the CRC Handbook provide benchmarks for comparison . Isotope-labeled analogs or computational modeling (e.g., COSMO-RS) can further clarify solubility behavior .
Q. How does the electron-withdrawing nature of the -CF₃ group influence reactivity in cross-coupling reactions involving 1-Methoxy-2-(trifluoromethyl)benzene?
- Methodological Answer : The -CF₃ group deactivates the benzene ring, directing electrophilic attacks to the para position relative to itself. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids (e.g., 2-Methoxy-5-(trifluoromethyl)phenylboronic acid) enable selective functionalization. Kinetic studies under varying temperatures and ligand systems (e.g., SPhos vs. XPhos) can optimize yields .
Q. What safety protocols are critical when handling 1-Methoxy-2-(trifluoromethyl)benzene in catalytic studies?
- Methodological Answer : Due to potential volatility and fluorinated byproducts, use sealed reaction systems with inert gas purging (e.g., N₂). Personal protective equipment (PPE) including fluoropolymer-coated gloves and fume hoods is mandatory. Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental release of trifluoromethyl derivatives .
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the catalytic activity of 1-Methoxy-2-(trifluoromethyl)benzene in hydrogenation reactions?
- Methodological Answer : Contradictions may stem from catalyst poisoning by methoxy groups or solvent effects. Systematic studies comparing homogeneous (e.g., RhCl(PPh₃)₃) vs. heterogeneous catalysts (e.g., Pd/C) under controlled conditions (solvent polarity, H₂ pressure) are essential. In-situ FTIR or NMR monitoring of intermediate species can identify deactivation pathways .
Isomer-Specific Considerations
Q. What analytical techniques differentiate 1-Methoxy-2-(trifluoromethyl)benzene from its meta and para isomers?
- Methodological Answer : GC-MS with a polar stationary phase (e.g., DB-WAX) resolves isomers based on retention times. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while NOESY NMR detects spatial proximity of substituents. Computational methods (DFT calculations) predict vibrational frequencies (IR) and dipole moments unique to each isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
